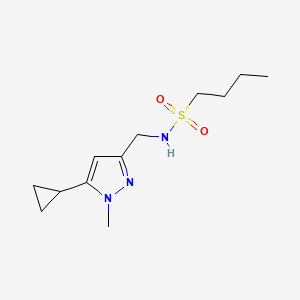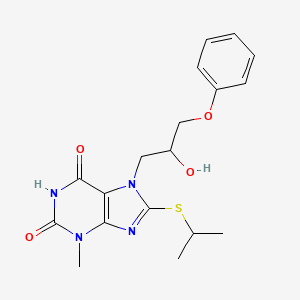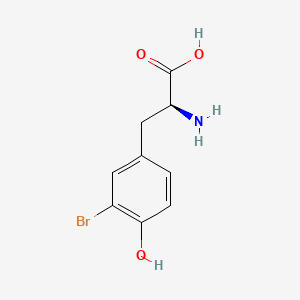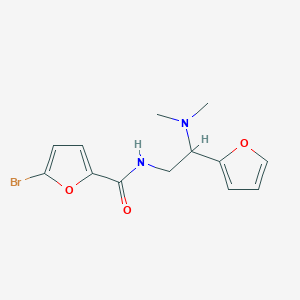
1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A study on similar urea derivatives explored their potential as acetylcholinesterase inhibitors. The research aimed to optimize the spacing between pharmacophoric moieties in these compounds, suggesting a possible area of application for 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea in neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibition is relevant (Vidaluc et al., 1995).
Synthesis of Benz[h]imidazo[1,2-c]quinazoline Ring System
Another study focused on the synthesis of benz[h]imidazo[1,2‐c]quinazoline ring systems using related ureas. The ureas undergo thermal decomposition or treatment with a base to yield these ring systems, indicating potential use in the synthesis of complex organic molecules (Petridou-Fischer & Papadopoulos, 1984).
Biological Activity Studies
A crystal structure study of a similar compound revealed interactions relevant for biological activity. This compound, part of a series under study for biological activity, demonstrates the potential of such urea derivatives in pharmacological and biochemical research (Saharin et al., 2008).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives, closely related to the compound , have been evaluated as corrosion inhibitors for mild steel. This suggests potential applications of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea in material sciences, especially in protecting metals from corrosion (Mistry et al., 2011).
Interaction with Anions
A study of 1,3-bis(4-nitrophenyl)urea interacting with various anions in a solution highlights the potential of similar ureas in forming complexes through hydrogen bonding. This could be relevant for the development of sensors or in analytical chemistry applications (Boiocchi et al., 2004).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was used to synthesize ureas, suggesting a method potentially applicable to the synthesis of 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea and related compounds (Thalluri et al., 2014).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-22-12-16(15-5-3-4-6-17(15)22)21-18(23)20-11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDHYFZUHZASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)


![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)


